molecular formula C9H16ClN3 B1478067 2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride CAS No. 1949816-39-0

2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride

Cat. No. B1478067
CAS RN: 1949816-39-0
M. Wt: 201.7 g/mol
InChI Key: RWBGNHFMXNZOTP-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazines with carbonyl compounds . One-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane (pyridine, 90°C, ambient air) has been reported to afford previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles in good yields .


Molecular Structure Analysis

The molecular structure of “2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride” consists of a five-membered pyrazole ring attached to a piperidine ring. The pyrazole ring contains two nitrogen atoms and three carbon atoms, while the piperidine ring contains one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Pyrazole derivatives, including “2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride”, are known to participate in various chemical reactions. These include condensation reactions with carbonyl compounds, multicomponent reactions, and cycloaddition reactions .

Scientific Research Applications

Organic Synthesis

Compounds with a pyrazole core, such as “2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride”, are often used in organic synthesis . For instance, the title compound was synthesized via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .

Photovoltaic Devices

Platinum-group metal complexes, including those with a pyrazole core, are important phosphor materials for modern photovoltaic devices . The combination of a Pt (II) core with organic ligands can lead to the formation of a wide variety of complexes with intriguing properties, especially cyclometalated Pt (II) complexes, which are efficient organic light-emitting structures .

Antimicrobial Activity

Some series of novel 2-(pyrazol-4-yl)-1,3,4-oxadiazole derivatives have been proven to have excellent antimicrobial activity against devastating phytopathogenic bacteria and fungi . This suggests that the 2-(pyrazol-4-yl)-1,3,4-oxadiazole unit, which is similar to our compound, could be the core pharmacophore in developing new agrochemicals .

Analytical Reagent

These heterocycles have also found applications in transition-metal chemistry as an analytical reagent . They can be used for complexation with metals and as antioxidant additives to fuels .

Antileishmanial and Antimalarial Activity

Inspired by the appealing pharmacological profiles of the aforementioned compounds, some hydrazine-coupled pyrazole derivatives have been synthesized with potential effects on the solubility and interactions of target compounds with biological macromolecules . These compounds could potentially have antileishmanial and antimalarial activity .

Ligand for Metal Complexation

Compounds with a pyrazole core can be used as ligands for complexation with metals . This can lead to the formation of a wide variety of complexes with intriguing properties .

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-12-7-8(6-11-12)9-4-2-3-5-10-9;/h6-7,9-10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBGNHFMXNZOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1949816-39-0
Record name Piperidine, 2-(1-methyl-1H-pyrazol-4-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949816-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride
Reactant of Route 2
2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride
Reactant of Route 3
2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride
Reactant of Route 4
2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride
Reactant of Route 5
2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride
Reactant of Route 6
2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride

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